5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro-
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Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its structural similarity to purine bases, making it a potential purine antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- typically involves the cyclization of S-alkylated derivatives. The initial step includes the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under different temperatures to yield the desired thiazolo[3,2-a]pyrimidin-5-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino groups is a common transformation.
Substitution: Halogenation and alkylation reactions are frequently performed on this compound.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid mixtures are used for nitration.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed for reduction.
Substitution: Halogenating agents like bromine or chlorine and alkylating agents such as alkyl halides are used.
Major Products Formed
Oxidation: Nitro and sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and alkylated thiazolo[3,2-a]pyrimidines.
Scientific Research Applications
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antitubercular activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, inhibiting the function of enzymes involved in DNA and RNA synthesis. This inhibition can lead to antibacterial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidin-5-one: Lacks the 2,3-dihydro-6-fluoro- substitution.
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Another derivative with different substituents.
2-Substituted Thiazolo[3,2-a]pyrimidines: Various derivatives with substitutions at the 2-position.
Uniqueness
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-6-fluoro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[3,2-a]pyrimidine derivatives .
Properties
CAS No. |
139670-61-4 |
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Molecular Formula |
C6H5FN2OS |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H5FN2OS/c7-4-3-8-6-9(5(4)10)1-2-11-6/h3H,1-2H2 |
InChI Key |
XGRCKEXQDZKAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)F |
Origin of Product |
United States |
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